molecular formula C10H10ClNO2S B2815945 3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride CAS No. 2580216-62-0

3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride

Cat. No. B2815945
CAS RN: 2580216-62-0
M. Wt: 243.71
InChI Key: KWWCUWSVWRLILY-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride” is a chemical compound. It is also known as "3-(Aminomethyl)phenylboronic acid hydrochloride" . It is used as a pharmaceutical intermediate and serves as a versatile reagent for compound synthesis, a catalyst for various reactions, and a ligand for protein and enzyme investigations .


Molecular Structure Analysis

The molecular formula of this compound is C7H11BClNO2 . The InChI string representation is InChI=1S/C7H10BNO2.ClH/c9-5-6-2-1-3-7 (4-6)8 (10)11;/h1-4,10-11H,5,9H2;1H . This provides a standardized way to encode the compound’s structure and can be converted into a graphical representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride” are not detailed in the search results, it is mentioned that hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions . This suggests that it may participate in similar palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

As a versatile reagent for compound synthesis, a catalyst for various reactions, and a ligand for protein and enzyme investigations , “3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride” holds significant value in diverse scientific research applications. Its future directions could involve further exploration of its potential uses in these areas.

properties

IUPAC Name

3-(aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S.ClH/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13;/h1-4H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWCUWSVWRLILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride

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